molecular formula C21H24N4O2S2 B2996781 3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034554-83-9

3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2996781
CAS No.: 2034554-83-9
M. Wt: 428.57
InChI Key: UWPUFMTYCKDXJD-UHFFFAOYSA-N
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Description

3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound featuring a thieno[3,2-d][1,2,3]triazin-4(3H)-one core fused to a piperidin-4-yl group. The piperidine moiety is substituted with a 2-(4-(isopropylthio)phenyl)acetyl group, which introduces a sulfur-containing isopropylthiophenyl side chain.

Properties

IUPAC Name

3-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S2/c1-14(2)29-17-5-3-15(4-6-17)13-19(26)24-10-7-16(8-11-24)25-21(27)20-18(22-23-25)9-12-28-20/h3-6,9,12,14,16H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPUFMTYCKDXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions::
  • Initial Synthesis: : Begins with the thieno[3,2-d][1,2,3]triazin-4(3H)-one core. This involves cyclization of appropriate thiadiazine intermediates.

  • Phenyl Acetylation: : Introduction of the 4-(isopropylthio)phenyl group via a Friedel-Crafts acylation reaction.

  • Piperidine Addition: : The 4-position piperidinyl group is incorporated through nucleophilic substitution.

Industrial Production Methods::
  • Scalability: : Uses catalytic processes to enhance yield and purity.

  • Reaction Monitoring: : Employs chromatography and spectroscopic methods for consistent results.

Chemical Reactions Analysis

Types of Reactions::
  • Oxidation: : Forms sulfoxides or sulfones when treated with strong oxidizing agents.

  • Reduction: : Can reduce the acetyl or triazinyl parts under hydrogenation conditions.

  • Substitution: : Halogenated derivatives may undergo nucleophilic substitutions.

Common Reagents and Conditions::
  • Oxidation: : Using m-chloroperbenzoic acid (MCPBA) or potassium permanganate.

  • Reduction: : Utilizing lithium aluminium hydride (LAH) or palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Often done with nucleophiles like thiolates, cyanides, or amines under controlled conditions.

Major Products::
  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Aliphatic derivatives, amines.

  • Substitution Products: : Varied depending on the nucleophile, potentially yielding thiophenes, cyanides, or amines.

Scientific Research Applications

Chemistry::
  • Reactivity Studies: : Explores reactivity patterns in heterocyclic chemistry.

  • Catalysis: : Serves as a ligand in transition metal catalysis.

Biology::
  • Enzyme Inhibition: : Acts as an inhibitor in enzyme-mediated processes.

  • Receptor Binding: : Studies related to receptor-ligand interactions.

Medicine::
  • Drug Development: : Investigated for its potential therapeutic effects.

  • Disease Models: : Utilized in models for various diseases to understand its bioactivity.

Industry::
  • Material Science: : Used in creating advanced materials with specialized properties.

  • Agriculture: : Evaluated for its role in plant protection and pest control.

Mechanism of Action

Molecular Targets and Pathways::
  • Receptor Modulation: : Interacts with specific receptors to exert its biological effects.

  • Enzyme Interaction: : Inhibits or modulates enzyme activity through binding.

Comparison with Similar Compounds

Core Heterocycle

  • Target Compound: Contains a thieno[3,2-d][1,2,3]triazin-4(3H)-one core, which includes three nitrogen atoms in the triazinone ring .
  • Compound B (CAS 1226429-03-3): Features a thieno[3,2-d]pyrimidin-4(3H)-one core, with two nitrogen atoms in the pyrimidinone ring .
  • Compound C (CAS 2034380-79-3): Shares the thieno[3,2-d][1,2,3]triazin-4(3H)-one core with the target compound .

Substituent Diversity

  • Target Compound : The piperidin-4-yl group is functionalized with a 2-(4-(isopropylthio)phenyl)acetyl substituent, introducing a lipophilic isopropylthiophenyl moiety.
  • Compound B : Contains a 4-benzylpiperazin-1-yl group and a 4-chlorophenyl substituent, combining aromatic and halogenated features .
  • Compound C : Bears a thiophene-3-carbonyl group on the piperidine, contributing conjugated π-electron systems .

Physicochemical Properties

Property Target Compound (Estimated) Compound B Compound C
Molecular Formula C21H24N4O2S2 C23H21ClN4OS C15H14N4O2S2
Molecular Weight ~436.6 g/mol 437.0 g/mol 346.4 g/mol
Key Substituents Isopropylthiophenyl acetyl Benzylpiperazinyl, Chlorophenyl Thiophene carbonyl
  • Lipophilicity: The isopropylthiophenyl group in the target compound likely enhances lipophilicity compared to Compound C’s thiophene carbonyl.
  • Molecular Weight : The target compound’s higher molecular weight (estimated) compared to Compound C may influence pharmacokinetic properties such as membrane permeability.

Hypothetical Pharmacological Implications

While direct activity data are unavailable, structural trends suggest:

Target Compound : The isopropylthio group may improve metabolic stability over Compound C’s thiophene, which is prone to oxidation.

Compound B : The chlorophenyl group could enhance binding to hydrophobic pockets in target proteins, while the benzylpiperazinyl group may confer basicity, affecting solubility .

Compound C : The thiophene carbonyl’s electron-rich system might engage in dipole interactions, but its lower molecular weight could favor better bioavailability .

Research Findings and Limitations

  • Data Gaps : Experimental data for the target compound (e.g., solubility, binding assays) are absent in the provided evidence, necessitating further study.
  • Synthetic Challenges : The isopropylthiophenyl acetyl group in the target compound may introduce synthetic complexity compared to the simpler thiophene carbonyl in Compound C.

Biological Activity

The compound 3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups:

  • Molecular Formula : C22H25N3O2S
  • Molecular Weight : 395.5 g/mol
  • IUPAC Name : this compound

This structure suggests potential interactions with various biological targets, making it an interesting candidate for further research.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of triazine have shown effectiveness in inhibiting tumor growth by targeting specific signaling pathways such as the PI3K/AKT/mTOR pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is often implicated in cancer progression .

Neuropharmacological Effects

The compound's piperidine component suggests potential neuropharmacological effects. Piperidine derivatives have been studied for their roles in treating central nervous system (CNS) disorders, including epilepsy and anxiety. The compound may act as an anticonvulsant by modulating neurotransmitter systems or ion channels involved in neuronal excitability .

Antimicrobial Properties

Preliminary studies suggest that the thieno-triazine framework may possess antimicrobial properties. Similar compounds have been reported to exhibit activity against various bacterial strains, indicating that this compound could also be explored for its potential as an antimicrobial agent .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Pathways : By interacting with enzymes involved in critical signaling pathways.
  • Receptor Modulation : Potentially acting on neurotransmitter receptors to exert CNS effects.
  • Cell Cycle Interference : Disrupting normal cell cycle progression in cancer cells.

Case Studies and Research Findings

StudyFindings
Rees et al., 1972Found that similar triazine compounds exhibited antimalarial properties but had low therapeutic ratios; implications for further development in CNS disorders .
Recent InvestigationsHighlighted the importance of structural modifications in enhancing the biological activity of triazine derivatives against cancer cells .
Antimicrobial StudiesIndicated that thieno-triazine derivatives can effectively inhibit bacterial growth, warranting further exploration into their use as antibiotics .

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